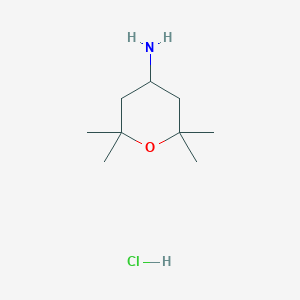

2,2,6,6-Tetramethyloxan-4-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

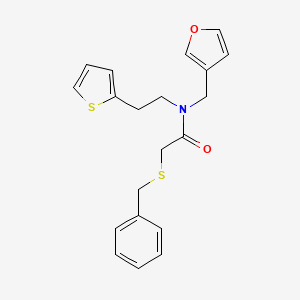

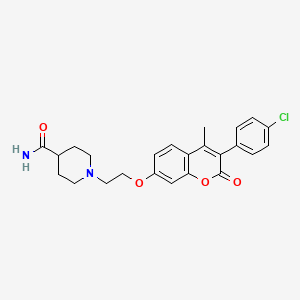

“2,2,6,6-Tetramethyloxan-4-amine;hydrochloride” is a chemical compound with the CAS Number: 1823063-39-3 . It is also known as "(2,2,6,6-tetramethyloxan-4-yl)methanamine hydrochloride" .

Molecular Structure Analysis

The molecular weight of “2,2,6,6-Tetramethyloxan-4-amine;hydrochloride” is 193.72 . The IUPAC name is “2,2,6,6-tetramethyltetrahydro-2H-pyran-4-amine hydrochloride” and the InChI code is "1S/C9H19NO.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H" .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

Stabilization Mechanisms and Polymer Applications

- Hindered amines, including 2,2,6,6-tetramethylpiperidines, serve as effective photostabilizers for polymers. These compounds participate in multiple pathways to inhibit oxidation processes in polymers, demonstrating their versatility and efficiency in stabilization mechanisms. The study by Klemchuk and Gande (1989) reveals that hindered amines can trap acylperoxy radicals, converting them to carboxylic acids and are also converted into nitroxyl radicals in the process, which further trap alkyl radicals. This dual functionality emphasizes their importance in polymer photooxidation prevention (Klemchuk & Gande, 1989).

Reactions with Other Compounds

- The synthesis and hydrolysis reactions involving 2,2,6,6-tetramethylpiperidines with various compounds such as acetylenecarboxylic acid and its derivatives demonstrate the chemical versatility and reactivity of these compounds. Iwanami et al. (1964) explored the hydrolysis of diethyl acetylenedicarboxylate reactions with amines, showcasing the potential for creating varied compounds with specific functional properties (Iwanami et al., 1964).

Functionalization and Synthesis Applications

- Amine-functionalized materials have broad applications ranging from colloidal stabilization to potential biomedical applications. Soto-Cantu et al. (2012) discuss the synthesis and characterization of amine-functionalized silica, indicating the broad utility of these functional groups in modifying surface properties for various applications (Soto-Cantu et al., 2012).

- Additionally, Dumont, Jacques, and Desreux (2000) elaborate on the synthesis of lanthanide-containing macrocyclic Schiff bases, featuring substituents available for tethering, signifying the potential of these compounds in creating complex structures with specific functionalities (Dumont, Jacques, & Desreux, 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

2,2,6,6-tetramethyloxan-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMREOSBWRWCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(O1)(C)C)N)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyloxan-4-amine;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Fluorophenyl)methyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2699027.png)

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)

![3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate](/img/structure/B2699035.png)

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2699036.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2699037.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2699044.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)